2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide
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Overview
Description
2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzhydryl and fluorobenzyl groups, as well as an oxoacetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine.
Introduction of the Fluorobenzyl Group: The next step involves the reaction of 4-benzhydrylpiperazine with 4-fluorobenzyl chloride under basic conditions to yield N-(4-fluorobenzyl)-4-benzhydrylpiperazine.
Formation of the Oxoacetamide Moiety: The final step involves the acylation of N-(4-fluorobenzyl)-4-benzhydrylpiperazine with oxalyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine with a similar piperazine core structure.
Hydroxyzine: Another antihistamine with structural similarities to the target compound.
Fluoxetine: An antidepressant with a fluorobenzyl group, similar to the target compound.
Uniqueness
2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-[(4-fluorophenyl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O2/c27-23-13-11-20(12-14-23)19-28-25(31)26(32)30-17-15-29(16-18-30)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMPUGMMFPEHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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